3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid
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Overview
Description
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid is a synthetic organic compound with the molecular formula C12H9F2NO3 and a molecular weight of 253.2 g/mol . This compound is notable for its unique structure, which includes a difluorophenyl group and an oxazole ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the reaction of 2,4-difluoroaniline with glyoxylic acid to form the oxazole ring, followed by the addition of a propanoic acid group . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
Scientific Research Applications
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions that modulate biological activity . Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3-(2,4-Difluorophenyl)propionic acid
- 3-(4-Methylphenyl)propionic acid
- 3-(4-Bromophenyl)propionic acid
Comparison: Compared to similar compounds, 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid is unique due to the presence of both the difluorophenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a versatile molecule for various applications .
Properties
IUPAC Name |
3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c13-7-1-2-8(9(14)5-7)10-6-15-11(18-10)3-4-12(16)17/h1-2,5-6H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQUUDVIZGIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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